molecular formula C17H17NO3S B5888580 N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide

N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5888580
M. Wt: 315.4 g/mol
InChI Key: VJDSWEKADQSZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide, also known as AMT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological effects.

Mechanism of Action

N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide is believed to interact with serotonin receptors, specifically the 5-HT2A receptor. This interaction can lead to the activation of intracellular signaling pathways, resulting in altered neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide has been shown to induce hallucinogenic effects in animal models, similar to those seen with other psychoactive compounds such as LSD and psilocybin. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The use of N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide in lab experiments has several advantages, including its relatively low cost and ease of synthesis. However, its psychoactive effects can make it difficult to use in certain types of experiments, and its potential for abuse raises ethical concerns.

Future Directions

Future research on N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide could focus on further elucidating its mechanism of action and potential therapeutic uses, as well as exploring its potential as a tool for studying serotonin receptors and related signaling pathways. Additionally, research could focus on developing safer and more selective analogs of N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide for use in lab experiments and potential therapeutic applications.

Synthesis Methods

N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide can be synthesized through a multistep process involving the reaction of 4-acetylphenylhydrazine with 2-methoxy-4-(methylthio)benzoyl chloride. The resulting product can be purified through recrystallization to obtain N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide in its pure form.

Scientific Research Applications

N-(4-acetylphenyl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential use as a psychoactive compound, with research focusing on its effects on serotonin receptors. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

N-(4-acetylphenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-11(19)12-4-6-13(7-5-12)18-17(20)15-9-8-14(22-3)10-16(15)21-2/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDSWEKADQSZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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